

In-Depth Technical Guide: 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-4-iodobenzonitrile

Cat. No.: B15327740

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-4-iodobenzonitrile**, a crucial building block in synthetic organic chemistry. The document details its physicochemical properties, outlines a potential synthetic route, and explores its relevance in contemporary research, particularly in the development of novel therapeutic agents.

Core Physicochemical Data

A summary of the key quantitative data for **2-Amino-4-iodobenzonitrile** is presented in the table below, facilitating easy reference and comparison.

Property	Value
Molecular Weight	244.03 g/mol
Molecular Formula	C7H5IN2
CAS Number	1261775-08-9
Canonical SMILES	C1=CC(=C(C=C1I)N)C#N
Physical Description	Solid (predicted)
Solubility	Expected to be soluble in organic solvents like DMSO and methanol.



Synthetic Protocols

While a specific, peer-reviewed synthesis protocol for **2-Amino-4-iodobenzonitrile** is not readily available in the searched literature, a plausible synthetic pathway can be extrapolated from established methods for analogous compounds. A potential route could involve the direct iodination of 2-aminobenzonitrile. The following is a generalized experimental protocol based on common iodination reactions of aromatic amines.

Hypothetical Experimental Protocol: Iodination of 2-Aminobenzonitrile

Materials:

- 2-Aminobenzonitrile
- N-lodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Stir plate and magnetic stir bar
- Round-bottom flask
- Reflux condenser
- Standard laboratory glassware
- · Thin-layer chromatography (TLC) supplies
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)
- Rotary evaporator

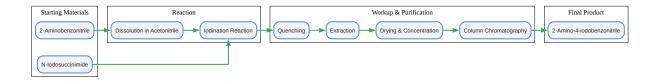
Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) in anhydrous acetonitrile.



- Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours or until the starting material is consumed. Gentle heating may be applied if the reaction is sluggish.
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
 concentrate the solvent under reduced pressure using a rotary evaporator. The resulting
 crude product can be purified by silica gel column chromatography using a suitable solvent
 system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Amino-4iodobenzonitrile.

Logical Workflow for the Proposed Synthesis



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A logical workflow for the proposed synthesis of **2-Amino-4-iodobenzonitrile**.

Potential Research Applications and Signaling Pathways







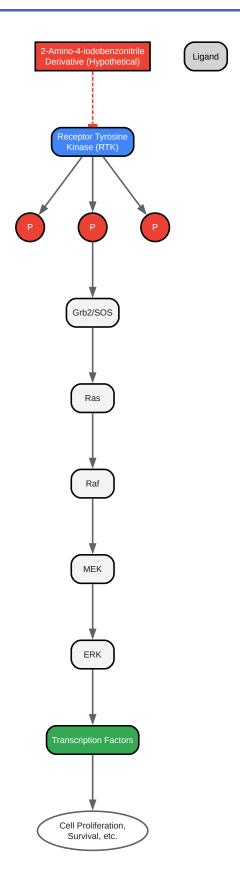
While specific biological activities for **2-Amino-4-iodobenzonitrile** have not been extensively reported, the aminobenzonitrile scaffold is a recognized pharmacophore present in numerous biologically active molecules. The presence of an iodine atom provides a handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in drug discovery.

Derivatives of aminobenzonitriles have been investigated for a range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and for their role in targeting various signaling pathways implicated in cancer and other diseases. The nitrile group can act as a hydrogen bond acceptor or be metabolized to an amide, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of the aminobenzonitrile core in kinase inhibitors, a hypothetical signaling pathway where a derivative of **2-Amino-4-iodobenzonitrile** could act is the receptor tyrosine kinase (RTK) pathway. Many small molecule inhibitors target the ATP-binding pocket of kinases within this pathway.





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Hypothetical inhibition of an RTK signaling pathway by a derivative.







This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development. The provided data and potential experimental approaches offer a starting point for the utilization of **2-Amino-4-iodobenzonitrile** in pioneering research endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

 To cite this document: BenchChem. [In-Depth Technical Guide: 2-Amino-4-iodobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15327740#2-amino-4-iodobenzonitrile-molecular-weight]

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